5-Fluoroimidazo[1,2-a]pyridine
Overview
Description
5-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached to the fifth position of the imidazole ring. The unique electronic and chemical properties of the imidazopyridine skeleton make it an attractive starting point for the preparation of a broad spectrum of therapeutic agents, including antiviral, anticancer, and antibacterial compounds .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .
Pharmacokinetics
It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .
Result of Action
The result of the action of this compound is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of this compound under basic conditions .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .
Biochemical Analysis
Biochemical Properties
5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of this compound into inhibitors leads to maintained or even improved efficacy .
Cellular Effects
The effects of this compound on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .
Temporal Effects in Laboratory Settings
It has been observed that the compound maintains its efficacy over time .
Dosage Effects in Animal Models
It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .
Metabolic Pathways
It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .
Transport and Distribution
It has been found to have good brain penetration .
Subcellular Localization
Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .
The information provided here is based on the current understanding and available research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the desired product by reducing competing intermolecular reactions .
Another common synthetic route is the multi-component Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide. This method is well-documented in synthetic chemistry literature and is known for its versatility and robustness .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reaction conditions and solvents is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Radical Reactions: These reactions involve the formation of radicals and can be used for the direct functionalization of the imidazopyridine scaffold.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong bases such as sodium hydride or potassium tert-butoxide.
Radical Reactions: These reactions often require the use of radical initiators or photocatalysts and can be carried out under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted imidazopyridine derivatives, while radical reactions can lead to the formation of functionalized imidazopyridine compounds .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the fluorine atom at the fifth position, which can affect its electronic properties and biological activity.
Imidazo[4,5-b]pyridine: Another fused bicyclic compound with a different ring fusion pattern, leading to distinct chemical and biological properties.
Fluoroimidazoles: Compounds with fluorine atoms attached to different positions on the imidazole ring, which can result in varying reactivity and biological effects.
Uniqueness
5-Fluoroimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom at the fifth position of the imidazole ring. This fluorine atom can enhance the compound’s bioavailability, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGYXWXQEYLHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450340 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-12-7 | |
Record name | 5-Fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?
A1: The research highlights the susceptibility of this compound to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.
Q2: What synthetic challenges were addressed when working with this compound?
A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.